N-(4-methylphenyl)hex-4-ynamide chemical structure and properties
N-(4-methylphenyl)hex-4-ynamide chemical structure and properties
An In-Depth Technical Guide to N-(4-methylphenyl)hex-4-ynamide: Synthesis, Properties, and Applications
Introduction
Ynamides, a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon, have garnered significant attention in modern organic synthesis and medicinal chemistry.[1][2] Unlike their more reactive and less stable ynamine counterparts, ynamides feature an electron-withdrawing group on the nitrogen atom, which modulates the electronic properties of the alkyne. This unique structural feature imparts a delicate balance of stability and reactivity, allowing for easier handling while preserving the triple bond's utility in a vast array of chemical transformations.[3] Ynamides serve as powerful building blocks for constructing complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals.[2][4][5]
This technical guide provides a comprehensive examination of a specific ynamide, N-(4-methylphenyl)hex-4-ynamide . While direct literature on this exact molecule is sparse, its structure and properties can be confidently predicted based on the well-established chemistry of its constituent parts—p-toluidine and hex-4-ynoic acid—and the extensive research on the ynamide functional group. This document outlines a robust synthetic strategy, predicts its physicochemical and spectroscopic properties, and discusses its potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of N-(4-methylphenyl)hex-4-ynamide consists of a hex-4-ynoyl group attached to the nitrogen atom of p-toluidine. The core of the molecule is the ynamide functionality, where the nitrogen lone pair's delocalization into the carbonyl group stabilizes the molecule compared to a simple ynamine.
The physicochemical properties of N-(4-methylphenyl)hex-4-ynamide are crucial for its handling, reaction setup, and purification. The following table summarizes key properties predicted from its structure and data from analogous compounds.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₃H₁₅NO | Calculated from structure |
| Molecular Weight | 201.27 g/mol | Calculated from structure |
| Physical State | White to off-white solid | Typical for N-aryl amides of this molecular weight |
| Melting Point | Dependent on purity; likely in the range of 80-120 °C | Inferred from similar N-aryl amide structures |
| Solubility | High solubility in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Moderate solubility in Toluene, Acetonitrile. Low solubility in water and hexanes. | General solubility profile for functionalized ynamides.[2] |
| XLogP3 (Predicted) | ~2.5 - 3.5 | Estimated based on structural components |
| Hydrogen Bond Donor | 1 (Amide N-H) | From structure |
| Hydrogen Bond Acceptor | 1 (Carbonyl C=O) | From structure |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases. More stable than corresponding ynamines due to the electron-withdrawing carbonyl group.[2] | General property of ynamides.[2][3] |
Proposed Synthesis: A Detailed Experimental Protocol
The most direct and reliable method for synthesizing N-(4-methylphenyl)hex-4-ynamide is through the acylation of p-toluidine with an activated form of hex-4-ynoic acid. Standard amide coupling protocols that involve in-situ activation (e.g., using HATU) are viable; however, a more robust and classical approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[6]
Causality and Experimental Rationale
-
Activation of Carboxylic Acid: A carboxylic acid is not sufficiently electrophilic to react directly with an amine under mild conditions. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] Thionyl chloride is often chosen for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Amine Acylation: The reaction between the generated hex-4-ynoyl chloride and p-toluidine forms the desired amide bond.
-
Base Requirement: This reaction produces one equivalent of hydrochloric acid (HCl). The HCl would otherwise protonate the starting amine (p-toluidine), rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be added to act as an acid scavenger.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of N-(4-methylphenyl)hex-4-ynamide.
Step-by-Step Protocol
Materials and Reagents:
-
Hex-4-ynoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
p-Toluidine (1.1 eq)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add hex-4-ynoic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by IR to observe the disappearance of the broad carboxylic acid O-H stretch.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude hex-4-ynoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude hex-4-ynoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.
-
In a separate flask, dissolve p-toluidine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add the p-toluidine/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted p-toluidine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure N-(4-methylphenyl)hex-4-ynamide.
-
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following data are predicted based on characteristic values for ynamides and related structures.[1][7][8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.8 (br s, 1H, N-H)
-
δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H ortho to NH)
-
δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H meta to NH)
-
δ 2.61 (t, J = 7.2 Hz, 2H, -CH₂-C=O)
-
δ 2.45 (m, 2H, -C≡C-CH₂-)
-
δ 2.33 (s, 3H, Ar-CH₃)
-
δ 1.80 (t, J = 2.4 Hz, 3H, CH₃-C≡C-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 154.5 (C=O)
-
δ 135.2 (Ar-C quaternary)
-
δ 134.8 (Ar-C quaternary)
-
δ 129.5 (Ar-CH)
-
δ 120.2 (Ar-CH)
-
δ 81.0 (Alkyne C)
-
δ 75.5 (Alkyne C)
-
δ 37.1 (-CH₂-C=O)
-
δ 21.0 (Ar-CH₃)
-
δ 15.5 (-C≡C-CH₂-)
-
δ 3.6 (CH₃-C≡C-)
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν 3300 cm⁻¹ (N-H stretch)
-
ν 2920 cm⁻¹ (C-H stretch, sp³)
-
ν 2250 cm⁻¹ (C≡C stretch, weak)
-
ν 1670 cm⁻¹ (C=O stretch, Amide I)
-
ν 1530 cm⁻¹ (N-H bend, Amide II)
-
Potential Applications in Drug Discovery and Organic Synthesis
The N-(4-methylphenyl)hex-4-ynamide structure embodies the versatile ynamide functional group, suggesting significant potential in both synthetic methodology and medicinal chemistry.
Versatile Synthetic Intermediate
Ynamides are exceptionally useful precursors for synthesizing nitrogen-containing heterocycles.[4] The polarized triple bond can participate in a wide range of transformations, including cycloadditions, transition metal-catalyzed cyclizations, and radical reactions.[4] This allows for the rapid construction of complex molecular scaffolds from a single, stable building block.
Covalent Inhibitor Development
A cutting-edge application of ynamides is in the development of novel covalent inhibitors for drug discovery.[9] While traditional covalent drugs primarily target cysteine residues via Michael addition, ynamides have been shown to act as electrophilic "warheads" capable of targeting the carboxylate side chains of aspartic and glutamic acid residues.[10] This opens up new avenues for designing highly specific and potent inhibitors for a wider range of protein targets.
Caption: Ynamide warhead targeting a protein's carboxyl residue.
The N-(4-methylphenyl)hex-4-ynamide molecule could serve as a valuable tool compound for screening against protein targets or as a starting point for developing more complex, targeted covalent inhibitors. The p-tolyl group provides a hydrophobic handle for initial binding interactions, while the hex-4-ynoyl moiety contains the reactive ynamide functionality.
Conclusion
N-(4-methylphenyl)hex-4-ynamide stands as a representative member of the highly versatile ynamide class of compounds. While not extensively documented itself, its synthesis is readily achievable through established amide coupling methodologies. Its predicted chemical properties and spectroscopic signature align with those of other N-aryl ynamides. The true value of this molecule lies in its potential as a synthetic building block for creating diverse nitrogen heterocycles and, more significantly, as a scaffold for the design of next-generation covalent therapeutics that can engage novel biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the promising applications of this and related ynamide structures.
References
- BenchChem. (2025). Spectroscopic Characterization of Ynamides: An In-depth Technical Guide. BenchChem.
-
Li, X., et al. (2025). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. MDPI. [Link]
- BenchChem. (2025). The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers. BenchChem.
-
Li, Z., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. ResearchGate. [Link]
-
Li, Z., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Reddy, R. P., et al. (2011). N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]
- BenchChem. (2025).
-
Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. PMC, NIH. [Link]
-
University of Birmingham. (n.d.). Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. [Link]
-
Davies, P. W., et al. (2024). Dearomative spirocyclization of ynamides. PMC, NIH. [Link]
-
Hsung, R. P., et al. (2005). Ynamides: A Modern Functional Group For The New Millennium. PMC, NIH. [Link]
-
Brogden, N. K., et al. (2024). Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. PubMed. [Link]
-
Patel, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. growingscience.com [growingscience.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
